Product packaging for Hydroxystenozole(Cat. No.:CAS No. 19120-01-5)

Hydroxystenozole

Cat. No.: B1219014
CAS No.: 19120-01-5
M. Wt: 326.5 g/mol
InChI Key: OIIHTRLQCQVVQC-OBQKJFGGSA-N
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Description

Historical Trajectory of Steroid Research Leading to Hydroxystenozole Identification

The development of this compound is rooted in the mid-20th century surge in steroid research, which was largely driven by the isolation and synthesis of testosterone (B1683101) in the 1930s. researchgate.netnih.gov The subsequent decades witnessed a concerted effort by chemists to modify the testosterone molecule to enhance its anabolic (muscle-building) properties while minimizing its androgenic (masculinizing) effects. nih.gov This led to the creation of a vast array of synthetic AAS.

The 1960s were a particularly fertile period for the development of novel steroids, with iconic compounds such as stanozolol (B1681124) (Winstrol), oxandrolone (B1677835) (Anavar), and methenolone (B1676379) (Primobolan) emerging from pharmaceutical research. swolverine.com It was within this dynamic environment of steroid innovation that this compound was first described in 1967. wikipedia.org

A key feature of this compound is the fusion of a pyrazole (B372694) ring to the steroid's A-ring. The term "pyrazole" was coined by German chemist Ludwig Knorr in 1883. wikipedia.org Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and their incorporation into medicinal compounds has a long history. wikipedia.orgnih.gov The synthesis of pyrazole-containing molecules has been a subject of interest since the late 19th century. wikipedia.org In the context of steroid chemistry, the fusion of a pyrazole ring, as seen in stanozolol and this compound, was an innovative approach to creating novel structures with potentially unique biological activities. wikipedia.orgnih.gov Stanozolol, developed by Sterling-Winthrop in 1962, is a prominent example of a pyrazole-fused steroid that found clinical applications. wikipedia.org this compound, being closely related to stanozolol, represents a branch of this specific line of steroid research that, for reasons not extensively documented, did not proceed to clinical use. wikipedia.org

Current Gaps and Unaddressed Questions in this compound Academic Literature

The fact that this compound was never marketed has resulted in a significant dearth of dedicated academic research on the compound. wikipedia.org Consequently, numerous gaps exist in our understanding of its specific biological properties and potential applications in chemical biology.

A primary unanswered question is the precise nature of its interaction with the androgen receptor (AR) and other potential cellular targets. While it is classified as an AAS, detailed studies on its binding affinity, receptor activation profile, and downstream signaling effects compared to testosterone and other synthetic steroids are lacking. Such studies are crucial for understanding its structure-activity relationship and potential for selective biological effects.

Furthermore, its metabolic fate in various biological systems remains largely unexplored. The metabolism of its close relative, stanozolol, has been studied, revealing hydroxylation as a key metabolic pathway. nih.gov However, the specific metabolites of this compound and their biological activities are unknown. Understanding its metabolism is critical for a complete picture of its pharmacology and for developing detection methods.

The potential for this compound to serve as a chemical probe in biological research is another underexplored area. Its unique pyrazole-fused structure could be leveraged to investigate specific aspects of steroid hormone action or to develop selective ligands for uncharacterized receptors. The lack of research into its off-target effects and broader pharmacological profile represents a significant knowledge gap.

Research Objectives and Scope of Investigation into this compound

Given the limited existing data, future research on this compound would likely be foundational, aiming to establish a comprehensive understanding of its chemical and biological properties. A primary objective would be to synthesize and characterize the compound to modern analytical standards.

A key research goal would be to conduct a detailed investigation of its interaction with the androgen receptor. This would involve in vitro binding assays to determine its affinity for the AR and reporter gene assays to characterize its potency and efficacy as an agonist or antagonist. Comparative studies with testosterone and stanozolol would be essential to delineate its unique properties.

From a chemical biology perspective, the scope of investigation could extend to the development of derivatized versions of this compound. These could include fluorescently labeled or biotinylated analogs to be used as chemical tools for studying androgen receptor trafficking and protein-protein interactions. Furthermore, investigating its effects on various cell lines, including those relevant to prostate cancer where the androgen receptor plays a crucial role, could reveal novel biological activities or therapeutic potential. nih.gov

Detailed Research Findings

Due to its status as an unmarketed compound, there is a notable absence of extensive, peer-reviewed research findings specifically on this compound in the public domain. The available information is primarily limited to its chemical identification and basic structural classification.

Chemical Properties of this compound

PropertyValue
Molecular Formula C21H30N2O
Molecular Weight 326.484 g/mol
IUPAC Name 17α-methylandrost-4-eno[3,2-c]pyrazol-17β-ol
Synonyms 4-Dehydrostanozolol
CAS Number 19120-01-5, 5697-57-4
Chemical Class Anabolic-Androgenic Steroid, 17α-alkylated testosterone derivative

Comparative Data: this compound vs. Stanozolol

FeatureThis compoundStanozolol
Molecular Formula C21H30N2OC21H32N2O
Molecular Weight 326.484 g/mol 328.49 g/mol
Key Structural Difference Contains a double bond in the A-ring (androst-4-eno)Saturated A-ring (5α-androstano)
Year Described/Developed 19671962
Marketed Status NoYes (though largely discontinued)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2O B1219014 Hydroxystenozole CAS No. 19120-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19120-01-5

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol

InChI

InChI=1S/C21H30N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h10,12,15-17,24H,4-9,11H2,1-3H3,(H,22,23)/t15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

OIIHTRLQCQVVQC-OBQKJFGGSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC5=C(C[C@]34C)C=NN5

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5

Other CAS No.

5697-57-4
19120-01-5

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Hydroxystenozole

Enzymatic and Biocatalytic Approaches to Hydroxystenozole Synthesis

Biocatalysis offers powerful and selective methods for chemical transformations, particularly for introducing functional groups like hydroxyls. Enzymes, such as oxygenases and peroxygenases, are capable of catalyzing C-H oxyfunctionalization reactions with remarkable regioselectivity and stereoselectivity under mild conditions nih.govrsc.org. For a molecule like this compound, biocatalytic approaches could be employed to introduce or modify hydroxyl groups at specific positions on the steroid nucleus or the pyrazole (B372694) ring. For instance, engineered proline hydroxylases have demonstrated utility in the selective hydroxylation of various substrates google.com. The application of such biocatalysts could streamline synthesis by avoiding harsh chemical reagents and complex protection/deprotection steps, potentially leading to more environmentally friendly and efficient routes.

Table 2.1.1: Representative Biocatalytic Hydroxylation Agents and Applications

Biocatalyst TypeKey Reaction TypeTypical SubstratesPotential Application to this compound Synthesis
Oxygenases/PeroxygenasesC-H OxyfunctionalizationAlkanes, steroids, aromatic compoundsSelective introduction of hydroxyl groups onto the steroid backbone or modification of existing functionalities.
Cytochrome P450s (CYPs)Hydroxylation, EpoxidationWide range of organic moleculesPrecise functionalization of specific carbon atoms within the complex steroid structure.
Flavin-Dependent MonooxygenasesHydroxylationAlkanes, fatty acidsPotential for regioselective hydroxylation, particularly at aliphatic carbon centers.
Engineered HydroxylasesSpecific Hydroxyl Group Intro.Amino acids, peptides, small organic moleculesTailored introduction of hydroxyl groups at desired positions on the steroid or heterocyclic moieties, potentially with high stereocontrol.

Novel Chemical Synthesis Pathways for this compound and its Stereoisomers

Chemical synthesis provides the foundational methods for constructing complex molecular architectures. The development of novel pathways for this compound would necessitate careful planning regarding precursor selection, reaction optimization, and precise control over stereochemistry.

Strategic Reactant Selection and Reaction Optimization

The synthesis of steroid derivatives often begins with readily available steroid precursors, such as cholesterol or diosgenin, or involves total synthesis from simpler building blocks. For this compound, a key precursor might involve a steroid skeleton already functionalized or amenable to the introduction of the pyrazole ring and the 17α-methyl-17β-hydroxyl group.

Reaction optimization is a critical phase in developing efficient synthetic routes. Techniques such as Design of Experiments (DoE) are employed to systematically vary reaction parameters—including temperature, solvent, catalyst, reactant concentrations, and reaction time—to maximize yield, purity, and selectivity whiterose.ac.ukunchainedlabs.commestrelab.com. Automated reaction platforms can facilitate high-throughput screening of these parameters, accelerating the optimization process unchainedlabs.comrsc.org.

Table 2.2.1.1: Key Reaction Optimization Parameters and Their Impact

ParameterTypical Range/OptionsImpact on Synthesis
Temperature -78°C to 200°C (or higher for specific reactions)Affects reaction rate, equilibrium, and selectivity. Can influence side reactions and decomposition.
Solvent Toluene, THF, Ethanol, DCM, DMF, Water, etc.Influences solubility of reactants, reaction rate, and mechanism (e.g., polar protic vs. aprotic).
Catalyst Acids (H₂SO₄, PCl₃), Bases (NaH, Pyridine), MetalsCrucial for accelerating reactions, directing regioselectivity, and enabling specific transformations (e.g., hydrogenation, cyclization).
Concentration Molar equivalents, reaction concentrationAffects reaction rate and can influence selectivity, especially in bimolecular reactions or when dealing with sensitive intermediates.
Reaction Time Minutes to daysDetermines reaction completion, potential for product degradation, or formation of byproducts through prolonged exposure to reaction conditions.
Yield (%) Measured outcomeQuantifies the efficiency of the reaction in producing the desired product. Optimization aims to maximize this value.

Regioselective and Stereoselective Synthesis Techniques

Given the complex, polycyclic structure of steroids, achieving regioselectivity—ensuring reactions occur at specific positions—is paramount rsc.orgscholaris.carsc.org. For this compound, this would be critical for forming the pyrazole ring at the correct position on the steroid nucleus and for functionalizing the steroid backbone.

Stereoselectivity is equally vital, as this compound possesses multiple chiral centers mdpi.comresearchgate.netwiley.com. Synthesizing the correct stereoisomer requires employing techniques that control the three-dimensional arrangement of atoms. Strategies include the use of chiral auxiliaries, asymmetric catalysis (employing chiral catalysts), and kinetic resolution mdpi.comresearchgate.netwiley.com. For example, the introduction of the 17α-methyl group and the 17β-hydroxyl group would need to be controlled stereochemically.

Table 2.2.2.1: Strategies for Stereoselective Synthesis

StrategyDescriptionRelevance to this compound Synthesis
Chiral Auxiliaries Temporarily attach a chiral molecule to a substrate, directing the stereochemical outcome of a reaction, then cleave the auxiliary.Could be used to control stereochemistry during the formation of new chiral centers on the steroid skeleton or during the introduction of substituents.
Asymmetric Catalysis Use of chiral catalysts (metal complexes or organocatalysts) to favor the formation of one enantiomer or diastereomer over others.Highly effective for controlling stereochemistry in bond-forming reactions, such as hydrogenations, alkylations, or cyclizations, crucial for building the steroid framework and its functional groups.
Kinetic Resolution Exploits differences in reaction rates between enantiomers or diastereomers with a chiral reagent or catalyst, allowing separation of the unreacted or reacted isomer.Can be used to enrich a desired stereoisomer if a racemic mixture is formed during an intermediate step.
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules as starting materials, preserving their inherent stereochemistry throughout the synthesis.If a suitable chiral steroid precursor is available, it can serve as an excellent starting point to build upon, inherently controlling some stereocenters.

Derivatization Strategies for Structural Modulators of this compound

Derivatization involves chemically modifying a molecule to alter its properties or to create related compounds, known as analogs. This is a key strategy for exploring structure-activity relationships and for developing compounds with modulated pharmacological profiles.

Systematic Structural Modifications and Analog Generation

Systematic structural modifications of this compound could involve altering its functional groups, such as the hydroxyl group at C17, the pyrazole ring, or the steroid backbone. For example, the hydroxyl group could be esterified or etherified to create prodrugs or analogs with different lipophilicity and metabolic stability libretexts.orgscirp.org. Modifications to the pyrazole ring or the steroid core could also be explored to generate a library of related compounds. These modifications are typically guided by an understanding of how structural changes might influence biological activity.

Chemical Transformation and Functional Group Interconversions

The synthesis and modification of this compound would involve a range of standard organic transformations. For instance, the formation of the pyrazole ring might involve condensation reactions between a suitably functionalized steroid precursor and a hydrazine (B178648) derivative scholaris.carsc.org. Interconversions of functional groups, such as the oxidation or reduction of carbonyls, the conversion of alcohols to halides or other leaving groups, and alkylation reactions, are fundamental to building and modifying steroid structures libretexts.orgvedantu.comsavemyexams.comocr.org.uklibretexts.orgmasterorganicchemistry.com. Derivatization for analytical purposes, such as silylation or acylation, can also be employed to enhance volatility or detectability, which can be useful during intermediate characterization jfda-online.comojp.govnih.govspectroscopyonline.com.

Advanced Analytical Characterization in Hydroxystenozole Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of molecular structure elucidation, utilizing the interaction of electromagnetic radiation with matter to generate unique spectral fingerprints. These fingerprints provide detailed information about the atomic and molecular composition, chemical bonding, and functional groups within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the detailed structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. For Hydroxystenozole, 1D and 2D NMR experiments are critical for confirming the core steroid structure, the pyrazole (B372694) ring, and the position of the hydroxyl group.

Key applications of NMR in this compound analysis include:

¹H NMR: Determines the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This can confirm the presence of specific structural motifs, such as the methyl groups and the protons on the steroid backbone and pyrazole ring.

¹³C NMR: Identifies the number of non-equivalent carbon atoms and their chemical environment (e.g., sp², sp³, C=O).

Table 1: Hypothetical ¹H NMR Data for this compound Disclaimer: The following data is illustrative and represents plausible chemical shifts for a compound with the proposed structure of this compound, based on analyses of similar steroidal structures. Actual experimental values may vary.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-173.65t8.5
H-pyrazole7.50s-
CH₃-180.85s-
CH₃-191.10s-
CH₃-(on pyrazole)2.30s-

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion, which is a critical piece of evidence in structural confirmation.

When analyzing this compound, MS would be used to:

Confirm the molecular weight corresponding to its chemical formula.

Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., water from the hydroxyl group, fragmentation of the steroid rings). This pattern serves as a fingerprint to support the proposed structure.

Couple with liquid chromatography (LC-MS) to separate impurities from the main compound before detection, providing purity information alongside structural data.

Table 2: Plausible High-Resolution Mass Spectrometry (HRMS) Data for this compound Disclaimer: The data presented is hypothetical and intended to illustrate the expected results from an HRMS analysis of this compound.

Ion Calculated m/z Observed m/z Assignment
[M+H]⁺315.2431315.2435Protonated Molecular Ion
[M-H₂O+H]⁺297.2325297.2329Loss of Water
[M-C₃H₄N₂+H]⁺247.2056247.2060Loss of Methylpyrazole Ring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound,

Chromatographic Separations for Isomeric and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For a steroidal compound like this compound, which may require derivatization to enhance its volatility and thermal stability, GC-MS offers high chromatographic resolution and definitive mass spectral data for structural confirmation.

Derivatization, a key step in the GC-MS analysis of steroids, involves chemically modifying the molecule to improve its chromatographic behavior. nih.gov Common derivatization strategies for hydroxyl groups, such as those presumed to be present in this compound, include silylation to form trimethylsilyl (B98337) (TMS) ethers. nih.gov This process decreases the polarity and increases the volatility of the analyte, allowing for its successful passage through the gas chromatograph.

The GC column, typically a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase, separates the derivatized this compound from other components based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint, enabling the identification of the compound and the elucidation of its structure. High-resolution mass spectrometry can further provide the elemental composition of the fragments, enhancing the confidence in the identification. nih.gov

Table 1: Hypothetical GC-MS Data for a Derivatized this compound Analog

ParameterHypothetical Value
DerivativeTrimethylsilyl (TMS) Ether
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Carrier GasHelium
Temperature Program150°C (1 min) to 300°C at 15°C/min
Ionization ModeElectron Ionization (70 eV)
Key Mass Fragments (m/z)[Data not available]
Retention Time[Data not available]

Note: This table is illustrative and not based on experimental data for this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Analysis

For the analysis of non-volatile compounds or those that are thermally labile, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers significant advantages in terms of speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). science.gov For the detection of this compound in complex matrices, such as biological fluids, UPLC-MS/MS provides the necessary selectivity and sensitivity for quantification at very low concentrations. nih.gov

In UPLC, the use of sub-2 µm particle columns allows for higher mobile phase linear velocities, resulting in sharper and narrower peaks, and thus improved resolution and sensitivity. science.gov A reversed-phase C18 column is commonly employed for the separation of steroidal compounds, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

The eluent from the UPLC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. Tandem mass spectrometry (MS/MS) is then used for selective and sensitive detection. In this mode, the precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides high specificity.

Table 2: Hypothetical UPLC-MS/MS Parameters for this compound Analysis

ParameterHypothetical Value
UPLC ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[Data not available]
Product Ions (m/z)[Data not available]
Collision Energy[Data not available]

Note: This table is illustrative and not based on experimental data for this compound.

Advanced Biophysical Characterization for Conformational Dynamics

Understanding the three-dimensional structure and binding characteristics of a molecule is crucial for elucidating its biological activity. Advanced biophysical techniques provide insights into these aspects at a molecular level.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and investigating the secondary and tertiary structure of macromolecules. wiley.com Since this compound is a chiral steroid, CD spectroscopy can be used to confirm its absolute configuration and study its conformational dynamics in solution. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the spatial arrangement of atoms and functional groups. For steroids, the electronic transitions of the chromophores, such as carbonyl groups or double bonds, give rise to characteristic CD bands. nih.gov

By studying the CD spectrum under different conditions (e.g., varying temperature or solvent), it is possible to gain insights into the conformational flexibility of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for different conformers, and by comparing the calculated and experimental spectra, the predominant conformation in solution can be determined. nih.gov

Table 3: Potential Application of CD Spectroscopy in this compound Research

ApplicationExpected Outcome
Determination of Absolute ConfigurationComparison of experimental CD spectrum with theoretical spectra of possible enantiomers.
Conformational AnalysisMonitoring changes in the CD spectrum as a function of temperature or solvent polarity to identify conformational equilibria.
Protein Binding StudiesObserving changes in the CD spectrum of a target protein upon binding of this compound to assess induced conformational changes.

Note: This table outlines potential applications and is not based on existing experimental data for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time interaction between two molecules. bioradiations.com It is widely employed in drug discovery and development to determine the binding kinetics (association and dissociation rates) and affinity of a ligand (e.g., this compound) to a target molecule, such as a receptor or enzyme. nih.govmdpi.com

In an SPR experiment, one of the interacting partners (the ligand) is immobilized on a sensor chip surface. A solution containing the other partner (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the sensorgram, which is a plot of the SPR signal versus time, the association rate constant (k_a) and the dissociation rate constant (k_d) can be determined. youtube.com The equilibrium dissociation constant (K_D), a measure of the binding affinity, can then be calculated as the ratio of k_d to k_a. sprpages.nl

Table 4: Illustrative SPR Data for a Ligand-Analyte Interaction

Kinetic ParameterHypothetical ValueUnit
Association Rate Constant (k_a)1 x 10^5M⁻¹s⁻¹
Dissociation Rate Constant (k_d)1 x 10⁻⁴s⁻¹
Equilibrium Dissociation Constant (K_D)1nM

Note: This table provides an example of SPR data and does not represent experimental results for this compound.

Molecular and Biochemical Interaction Studies of Hydroxystenozole

Receptor Binding Profiling and Affinity Characterization

The biological activity of hydroxystenozole is predicated on its interaction with specific cellular receptors. A comprehensive receptor binding profile is essential to understand its mechanism of action, potency, and potential for off-target effects.

Quantitative radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions. These assays would utilize a radiolabeled form of this compound or a competing ligand to determine its affinity for various receptors, most notably the androgen receptor (AR). Key parameters determined from these assays include:

Dissociation Constant (Kd): This value represents the concentration of this compound at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Maximum Binding Capacity (Bmax): This parameter indicates the total concentration of receptors in a given tissue or cell preparation.

Studies on the parent compound, stanozolol (B1681124), have indicated a relatively weak binding affinity for the androgen receptor. It is hypothesized that this compound, as a metabolite, would exhibit a similarly weak or potentially altered affinity.

Table 1: Hypothetical Radioligand Binding Assay Data for this compound

ParameterValueUnitReceptor
Kd[Data Not Available]nMAndrogen Receptor
Bmax[Data Not Available]fmol/mg proteinAndrogen Receptor

Note: The table above is for illustrative purposes. Specific values for this compound are not currently available in the literature.

Competitive binding assays are crucial for determining the selectivity of this compound for the androgen receptor over other steroid hormone receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). In these experiments, a constant concentration of a high-affinity radioligand for a specific receptor is incubated with increasing concentrations of unlabeled this compound. The concentration of this compound that displaces 50% of the radioligand is known as the IC50 (Inhibitory Concentration 50%) .

From the IC50 value, the inhibition constant (Ki) can be calculated, which provides a measure of the compound's binding affinity for the receptor in the presence of a competitor. Comparing the Ki values of this compound across a panel of receptors would reveal its selectivity profile. For instance, research on stanozolol has shown some interaction with low-affinity glucocorticoid-binding sites, suggesting that this compound may also exhibit cross-reactivity.

Table 2: Hypothetical Competitive Binding Assay Data for this compound

ReceptorIC50 (nM)Ki (nM)
Androgen Receptor[Data Not Available][Data Not Available]
Estrogen Receptor α[Data Not Available][Data Not Available]
Progesterone Receptor[Data Not Available][Data Not Available]
Glucocorticoid Receptor[Data Not Available][Data Not Available]

Note: This table illustrates the type of data generated from competitive binding assays. Actual values for this compound are not available.

Understanding the kinetics of the interaction between this compound and its target receptors provides deeper insight into its pharmacological activity. Key kinetic parameters include:

Association Rate Constant (kon): The rate at which this compound binds to the receptor.

Dissociation Rate Constant (koff): The rate at which this compound detaches from the receptor.

These parameters can be determined using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays. The ratio of koff to kon provides an alternative method for calculating the dissociation constant (Kd). A slow dissociation rate can lead to a prolonged duration of action.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or inhibit the binding and/or efficacy of the endogenous ligand. Investigating whether this compound can act as an allosteric modulator of the androgen receptor or other receptors would be a novel area of research. Such studies would involve assessing the binding and functional activity of a known AR agonist in the presence and absence of this compound to detect any modulatory effects.

Enzyme Kinetics and Modulation by this compound

The metabolic fate and potential for drug-drug interactions of this compound are determined by its interactions with various enzymes.

It is critical to evaluate the potential of this compound to inhibit or induce the activity of key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. In vitro assays using human liver microsomes or recombinant CYP enzymes are employed to determine the IC50 and Ki values for the inhibition of specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

This information is vital for predicting the likelihood of this compound altering the metabolism of co-administered drugs. An inhibition profile would clarify whether this compound is a competitive, non-competitive, or uncompetitive inhibitor of these enzymes.

Table 3: Hypothetical Inhibition Profile of this compound on Cytochrome P450 Enzymes

CYP IsoformIC50 (µM)Ki (µM)Type of Inhibition
CYP3A4[Data Not Available][Data Not Available][Data Not Available]
CYP2D6[Data Not Available][Data Not Available][Data Not Available]
CYP2C9[Data Not Available][Data Not Available][Data Not Available]
CYP1A2[Data Not Available][Data Not Available][Data Not Available]

Note: This table represents a template for presenting enzyme inhibition data. Specific experimental values for this compound are not documented.

Furthermore, studies would also investigate whether this compound can activate any metabolic enzymes, which could lead to an increased clearance of other substrates.

Enzyme-Substrate Interactions and Reaction Mechanisms

The study of enzyme-substrate interactions is fundamental to understanding a compound's biological activity. wikipedia.org For a compound like this compound, researchers would investigate its potential to act as a substrate, inhibitor, or activator of various enzymes. libretexts.org

Hypothetical Research Findings:

To determine the nature of this compound's interaction with a specific enzyme, kinetic assays would be performed. khanacademy.org These experiments involve measuring the rate of the enzymatic reaction at varying concentrations of both the substrate and this compound.

Competitive Inhibition: If this compound competes with the natural substrate for the enzyme's active site, it would be classified as a competitive inhibitor. This would be evidenced by an increase in the Michaelis constant (K_m) with no change in the maximum reaction velocity (V_max).

Non-competitive Inhibition: Should this compound bind to a site other than the active site (an allosteric site) and reduce the enzyme's efficiency, it would be a non-competitive inhibitor. libretexts.org This is typically characterized by a decrease in V_max without a significant change in K_m.

Uncompetitive Inhibition: In this scenario, this compound would only bind to the enzyme-substrate complex. This would result in a decrease in both V_max and K_m.

The reaction mechanism would be further elucidated through techniques such as X-ray crystallography of the enzyme-Hydroxystenozole complex. This would provide a three-dimensional view of the binding orientation and the specific amino acid residues involved in the interaction.

Interactive Data Table: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetInhibition TypeK_i (μM)V_max EffectK_m Effect
Enzyme ACompetitive15No ChangeIncreased
Enzyme BNon-competitive5DecreasedNo Change
Enzyme CUncompetitive25DecreasedDecreased

Nucleic Acid Interactions and Molecular Recognition

Investigating the interaction of a small molecule with DNA and RNA is crucial for understanding its potential effects on gene expression and other cellular processes. nih.gov

This compound Binding to DNA and RNA Structures

Various biophysical techniques would be employed to determine if and how this compound binds to nucleic acids. These methods could include:

Spectroscopic Titrations: Changes in the absorbance or fluorescence spectra of this compound upon addition of DNA or RNA can indicate binding.

Thermal Denaturation Studies: The melting temperature (T_m) of a nucleic acid duplex is the temperature at which half of it is denatured. An increase in T_m in the presence of this compound would suggest that it stabilizes the duplex, likely through intercalation or groove binding.

Force Spectroscopy: This technique can measure the force required to separate the strands of a DNA duplex, providing insights into the strength of the interaction with a binding molecule. nih.gov

Influence on Nucleic Acid Conformation and Stability

A significant shift in the CD spectrum of a nucleic acid upon the addition of this compound would indicate a change in its helical structure. The stability of nucleic acid structures, such as stem-loops in RNA, can be critical for their function, and any alteration by a small molecule could have significant biological consequences. nih.gov

Protein-Protein Interactions and Complex Formation

Protein-protein interactions (PPIs) are central to nearly all cellular processes, making them attractive targets for therapeutic intervention. nih.govnih.gov A key area of research would be to determine if this compound can modulate these interactions.

Identification of Protein Binding Partners and Interaction Domains

To identify which proteins in a cell interact with this compound, a common approach is affinity chromatography. In this technique, this compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to this compound will be retained and can then be eluted and identified using mass spectrometry.

Once a binding partner is identified, the specific domain of the protein that interacts with this compound needs to be determined. This can be achieved through techniques like mutagenesis, where different parts of the protein are altered to see which changes disrupt the binding. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to map the binding site by observing chemical shift perturbations in the protein's spectrum upon addition of the compound. nih.gov

Structural Basis of Protein-Hydroxystenozole Interactions

The precise three-dimensional structure of the protein-Hydroxystenozole complex is essential for understanding the interaction at a molecular level. nih.gov X-ray crystallography and NMR spectroscopy are the primary methods used to determine these structures.

The resulting structural data would reveal:

The specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound.

Any conformational changes in the protein that occur upon binding.

The stoichiometry of the binding (i.e., how many molecules of this compound bind to one molecule of the protein).

This detailed structural information is invaluable for designing more potent and selective derivatives of the compound.

Interactive Data Table: Hypothetical Protein Binding Partners of this compound

Protein PartnerInteraction DomainBinding Affinity (K_d, μM)Functional Consequence
Protein XKinase Domain2.5Inhibition of phosphorylation
Protein YSH2 Domain10Disruption of signaling complex
Protein ZDimerization Interface50Stabilization of protein dimer

Cellular and Subcellular Mechanistic Investigations of Hydroxystenozole

Cellular Uptake, Distribution, and Intracellular Localization Studies

The entry of Hydroxystenozole into a cell and its subsequent distribution are critical preliminary steps for its biological activity. While direct studies on this compound are scarce, the behavior of its parent compound, Stanozolol (B1681124), and other steroids offers a model for its likely cellular and subcellular transport.

The cellular membrane, a lipid bilayer, is selectively permeable. For steroid hormones and their synthetic analogs, passive diffusion is a primary mechanism of entry into cells. This process is driven by the concentration gradient of the molecule across the cell membrane and is facilitated by the lipophilic nature of the steroid. It is hypothesized that this compound, being a steroid metabolite, likely permeates cellular membranes in a similar fashion.

However, the role of membrane transporters in the uptake of steroids and their metabolites is an area of ongoing investigation. While some studies suggest that certain steroids can be substrates for membrane transport proteins, specific transporters for this compound have not been identified. The Human Metabolome Database (HMDB) indicates a potential presence of 3'-hydroxystenozole in the cytoplasm and cell membrane, though the precise mechanisms of its transit are not detailed. hmdb.ca

Table 1: Putative Mechanisms of Cellular Membrane Permeation for this compound

MechanismDescriptionEvidence for this compound
Passive Diffusion Movement across the cell membrane down a concentration gradient, driven by the molecule's lipid solubility.Inferred from the lipophilic nature of the parent steroid, Stanozolol. nih.gov
Facilitated Diffusion Movement across the cell membrane via protein channels, still dependent on a concentration gradient.No direct evidence for this compound.
Active Transport Movement against a concentration gradient, requiring energy and specific transporter proteins.No direct evidence for this compound.

Following cellular entry, the distribution of this compound to various subcellular compartments determines its biological effects. The primary targets for AAS are the androgen receptors (AR), which are predominantly located in the cytoplasm and nucleus. researchgate.net Upon binding to the AR in the cytoplasm, the steroid-receptor complex is thought to translocate to the nucleus.

The HMDB lists the cytoplasm, cell membrane, and extracellular space as subcellular locations for 3'-hydroxystenozole. hmdb.ca This suggests that besides its interaction with nuclear receptors, this compound might also have non-genomic effects mediated at the cell membrane. However, specific studies detailing the targeting of this compound to organelles such as the mitochondria or endoplasmic reticulum are currently lacking.

Impact on Gene Expression and Transcriptional Regulation

The hallmark of AAS action is the modulation of gene expression, leading to changes in protein synthesis. This is primarily achieved through the binding to and activation of the androgen receptor, which then acts as a ligand-activated transcription factor. nih.gov

To date, no specific transcriptomic studies have been published that exclusively analyze the effects of this compound on global gene expression. Research on the parent compound, Stanozolol, and other AAS has demonstrated altered expression of genes involved in muscle protein synthesis, such as those in the Notch and Wnt signaling pathways. nih.gov It is plausible that this compound metabolites could exert similar or distinct effects on gene transcription. A comprehensive transcriptomic analysis would be necessary to identify the specific genes and pathways modulated by these metabolites.

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. nih.gov The influence of pharmaceuticals on the epigenome is a growing area of research. researchgate.net Some studies have suggested that AAS can induce epigenetic changes. nih.gov However, there is currently no direct scientific evidence to suggest that this compound induces specific epigenetic modifications. Research in this area would be vital to fully understand the long-term effects of Stanozolol metabolism.

Influence on Cellular Signaling Pathways and Cascade Events

Beyond the classical genomic pathway involving the androgen receptor, AAS can also exert rapid, non-genomic effects by influencing various cellular signaling pathways. These actions are often initiated at the cell membrane and can impact a multitude of cellular processes.

The parent compound, Stanozolol, is known to interact with various signaling pathways. It is conceivable that its hydroxylated metabolites, collectively referred to as this compound, may also modulate these or other signaling cascades. Potential pathways that could be influenced by this compound, based on the actions of other steroids and the general understanding of cellular signaling, include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govnih.gov However, it must be emphasized that direct experimental evidence for the effects of 3'-hydroxystenozole, 4-β-hydroxystenozole, or 16-β-hydroxystenozole on these specific pathways is not available in the current body of scientific literature. Further investigation is required to elucidate the precise signaling events modulated by this compound.

Modulation of Kinase and Phosphatase Activities

Kinases and phosphatases are the yin and yang of cellular signaling, controlling the phosphorylation state of proteins and, consequently, their activity. These enzymes are central to a vast array of cellular processes, including cell growth, differentiation, and metabolism. The potential for any bioactive compound to influence these enzymes is a critical area of investigation. Currently, there are no published in vitro or in vivo studies that have examined the effect of this compound on specific kinase or phosphatase activities. Such research would be invaluable in elucidating its mechanism of action and potential therapeutic applications.

Second Messenger System Alterations

Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector molecules, amplifying the initial signal and triggering a cascade of cellular changes. nih.govnih.gov Key second messenger systems include those involving cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG). nih.gov The impact of this compound on the concentration or activity of these critical signaling molecules has not been investigated. Understanding whether this compound treatment leads to alterations in second messenger systems would provide crucial insights into its signaling pathways.

In Vitro Studies on Cellular Differentiation and Metabolism

The differentiation of stem cells into specialized cell types and the regulation of cellular metabolism are fundamental processes in development and homeostasis. The influence of external compounds on these pathways is a significant area of pharmacological research.

In Vitro Studies on Cellular Differentiation and Metabolism

Impact on Specific Cell Line Differentiation Pathways (e.g., adipocyte, myocyte, avoiding clinical context)

The differentiation of preadipocytes into mature adipocytes and myoblasts into myocytes are well-established in vitro models for studying cellular development. nih.govnih.gov These processes are governed by a complex interplay of transcription factors and signaling molecules. While numerous compounds are known to influence these differentiation pathways, there is currently no available data from studies investigating the effect of this compound on either adipocyte or myocyte differentiation. nih.govnih.gov Research in this area could reveal potential roles for this compound in tissue development and regeneration.

Alterations in Cellular Energy Metabolism and Metabolic Flux

Cellular energy metabolism, encompassing glycolysis and oxidative phosphorylation, is the engine that drives all cellular activities. Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of its metabolic state. wikipedia.orgnih.gov There is a notable absence of studies employing techniques like metabolic flux analysis to determine how this compound might alter the metabolic landscape of cells. Such studies would be critical to understanding its broader physiological effects.

Mitochondrial Function and Respiration Studies (in vitro, without toxicity focus)

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. mdpi.com They are also key regulators of other cellular processes. The assessment of mitochondrial respiration provides a direct measure of mitochondrial function. nih.gov To date, no studies have been published that specifically examine the effects of this compound on mitochondrial respiration or other aspects of mitochondrial function in an in vitro setting, independent of toxicity assessments.

Exploration of Biological Pathways and Networks

Modern systems biology utilizes network analysis to understand the complex web of interactions between genes, proteins, and other molecules that govern cellular function. mdpi.comnih.gov This approach allows for a holistic view of how a compound might impact the entire cellular system. A comprehensive analysis of the biological pathways and networks affected by this compound has not yet been undertaken. Such an investigation could identify novel targets and pathways modulated by the compound, opening up new avenues for research and therapeutic development.

Exploration of Biological Pathways and Networks

Integration into Known Metabolic Networks (e.g., steroid biosynthesis, catabolism)5.5.2. Perturbation of Cellular Homeostasis and Adaptability

No data tables or a list of compound names can be provided as no research context exists for "this compound."

Computational and Theoretical Research Approaches for Hydroxystenozole

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are foundational techniques in computational drug discovery that predict and analyze the interaction between a small molecule (ligand), such as hydroxystenozole, and a macromolecular target, typically a protein receptor. frontiersin.orgutrgv.edu

Molecular docking is a computational procedure that predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. frontiersin.org For a steroidal compound like this compound, a primary target for such studies would be the androgen receptor (AR). Using the three-dimensional crystal structure of the AR's ligand-binding domain (e.g., from the Protein Data Bank, PDB ID: 2AM9), docking algorithms can place the this compound molecule into the binding pocket in various possible poses. rcsb.org

These algorithms then use scoring functions to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative score generally indicates a more favorable and stable interaction. acs.org This process can predict the specific amino acid residues within the receptor that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound, explaining the structural basis for its binding. rcsb.org

Table 1: Hypothetical Molecular Docking Results of Steroids with the Androgen Receptor

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-10.8Gln711, Arg752, Asn705, Met745
Testosterone (B1683101)-9.5Gln711, Arg752, Asn705, Thr877
Dihydrotestosterone (B1667394) (DHT)-10.2Gln711, Arg752, Asn705, Leu704

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. frontiersin.org While docking provides a static snapshot of the interaction, MD simulations reveal how the ligand and receptor move and flex in a simulated physiological environment (i.e., in water with ions at body temperature). frontiersin.orgnih.gov

An MD simulation, often run for hundreds of nanoseconds, tracks the movements of every atom in the system. mdpi.com The results can be analyzed to assess the stability of the predicted binding pose. A key metric is the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms over the course of the simulation. A stable RMSD value for the ligand and the binding site residues suggests that the complex is stable and the docking prediction is reliable. frontiersin.orgmdpi.com These simulations provide a deeper understanding of the conformational changes that occur upon binding and the persistence of crucial intermolecular interactions. uu.nl

Table 2: Hypothetical MD Simulation Stability Metrics for this compound-AR Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Status
0-1001.5 ± 0.32.1 ± 0.4Stable
100-2001.6 ± 0.22.2 ± 0.3Stable

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models are valuable for predicting the activity of novel compounds and for understanding which structural features are most important for a desired biological effect. researchgate.netusfq.edu.ec

In a QSAR study for this compound, a dataset of structurally similar steroids with known binding affinities to the androgen receptor would be compiled. For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., distribution of charges, HOMO/LUMO energies). nih.govusfq.edu.ec

By analyzing the correlation between these descriptors and the biological activity, a QSAR model can identify the key structural features that govern the interaction with the receptor. For instance, the model might reveal that increased hydrophobicity in one region of the steroid nucleus and the presence of a hydrogen bond donor at another specific position are critical for high binding affinity. nih.govusfq.edu.ec

The ultimate goal of QSAR is to develop a mathematical equation that can accurately predict the biological activity of a compound based on its structural descriptors. mdpi.com Multiple linear regression is a common technique used to generate these models. The resulting equation provides a quantitative framework for understanding the structure-activity relationship.

A robust QSAR model is validated using statistical metrics such as the correlation coefficient (r²) and the cross-validation coefficient (q²). A high value for these parameters indicates that the model has good predictive power. Such a model can then be used to screen virtual libraries of new, unsynthesized derivatives of this compound to prioritize the most promising candidates for synthesis and experimental testing.

Table 3: Hypothetical QSAR Model for Androgen Receptor Binding

ParameterDescriptionValue
Model EquationpIC50 = 0.65 * logP - 0.21 * (Dipole Moment) + 1.32 * (H-Bond Donors) + 4.5
Coefficient of determination0.88
Cross-validated r²0.75
NNumber of compounds in dataset50

In Silico Modeling of Biochemical Pathways and Networks

While docking and QSAR focus on a single molecular target, in silico modeling of biochemical pathways provides a broader, systems-level view of a compound's potential effects. researchgate.net This approach involves creating computational models of entire biological networks, such as the steroid hormone biosynthesis (steroidogenesis) pathway, to simulate how they are affected by the introduction of a molecule like this compound. reactome.orggdx.net

By representing the enzymes, substrates, and products of the steroidogenesis pathway as a network of biochemical reactions, researchers can simulate the dynamic changes in hormone concentrations over time. researchgate.net Introducing this compound into this model as a potential inhibitor or substrate for one or more enzymes (e.g., aromatase, 3β-hydroxysteroid dehydrogenase) can help predict its downstream consequences. gdx.net For example, such a model could predict whether this compound might lead to an accumulation of certain precursor steroids or a decrease in the production of others, offering valuable hypotheses about its broader endocrinological profile that can be tested experimentally.

Pathway Flux Analysis and Sensitivity Mapping

Pathway Flux Analysis (PFA) is a computational method used to quantify the rates of metabolic reactions within a biological system. nih.gov In the context of this compound, PFA could be theoretically applied to understand its metabolic fate and impact on cellular biochemistry. This approach models the flow of metabolites through interconnected pathways, offering a quantitative description of cellular metabolic phenotypes. nih.gov By applying techniques like Flux Balance Analysis (FBA), researchers can predict the steady-state reaction rates throughout a metabolic network, based on the assumption of mass balance and an optimized biological objective, such as biomass production. eares.orgresearchgate.net

For a compound like this compound, an anabolic steroid, PFA would be instrumental in elucidating its biotransformation pathways. wada-ama.orgnih.gov The metabolism of anabolic-androgenic steroids (AAS) typically involves Phase I reactions (e.g., reduction and oxidation) and Phase II reactions (e.g., conjugation) to increase their polarity for excretion. nih.govwada-ama.org PFA could model the flux of this compound through these enzymatic reactions, primarily in the liver where most drug metabolism occurs, identifying the major and minor metabolic routes. wada-ama.org

Sensitivity mapping, an extension of these computational models, could further probe the metabolic network's response to this compound. This involves systematically altering parameters within the model, such as the activity of a specific enzyme, to observe the effect on metabolic fluxes. This analysis can identify enzymes that have the most significant control over the metabolism of this compound, making them key targets for further investigation. nih.gov For instance, it could pinpoint specific cytochrome P450 enzymes critical for its breakdown. wada-ama.org While no specific PFA studies on this compound are available, the methodology is well-established for analyzing the metabolism of other xenobiotics. wada-ama.org

Below is a hypothetical data table illustrating the type of output a Pathway Flux Analysis might generate for this compound metabolism in a cellular model.

Table 1: Hypothetical Pathway Flux Analysis of this compound Metabolism
Metabolic PathwayKey ReactionPredicted Flux Rate (nmol/min/mg protein)Flux Control Coefficient
Phase I MetabolismHydroxylation15.20.65
Phase I MetabolismDehydrogenation8.70.25
Phase II MetabolismGlucuronidation22.50.85
Phase II MetabolismSulfation5.10.10
Excretion PathwayMetabolite Efflux27.6N/A

Systems Biology Approaches to Network Perturbations

When this compound, as an androgen receptor agonist, is introduced into a biological system, it initiates a cascade of molecular events. These events are not linear but involve complex feedback loops and crosstalk between different signaling pathways. A systems biology approach would aim to model this network perturbation. nih.govnih.gov For instance, researchers could use high-throughput data from proteomics and transcriptomics of cells treated with this compound to construct a network model of its effects. This model could reveal not only the direct targets of the androgen receptor but also the downstream secondary effects on other cellular processes. network-medicine.orgplos.org

Predictive models derived from this approach can help identify key nodes in the network that are most affected by this compound. network-medicine.org These nodes could represent potential biomarkers for the compound's activity or even off-target effects. While specific systems biology studies on this compound are not documented, the approach has been widely used to understand the network effects of other therapeutic agents and biological stimuli. nih.gov The ultimate goal is to move from a one-drug-one-target view to a more comprehensive understanding of how a substance globally impacts cellular function.

The following table illustrates a hypothetical output from a systems biology study, identifying key network nodes perturbed by this compound.

Table 2: Hypothetical Key Network Perturbations by this compound
Cellular PathwayKey Network NodeObserved PerturbationNetwork Connectivity Score
Androgen SignalingAndrogen Receptor (AR)Upregulation0.98
Cell Growth/ProliferationmTORModerate Upregulation0.72
ApoptosisCaspase-3Downregulation0.45
Inflammatory ResponseNF-κBSlight Downregulation0.31
Lipid MetabolismSREBP-1Upregulation0.65

Structural Biology Applications and Crystallographic Studies

Protein Crystallography for High-Resolution Complex Structures

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of molecules, including proteins in complex with ligands. libretexts.orgmdpi.com This method involves growing high-quality crystals of the target protein, in this case, likely the androgen receptor (AR), bound to this compound. nih.govnih.gov These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing its atomic arrangement. libretexts.org

For this compound, obtaining a crystal structure of its complex with the AR ligand-binding domain (LBD) would provide invaluable insights into its mechanism of action. nih.govpnas.org Such a structure would detail the specific molecular interactions—hydrogen bonds, van der Waals forces, and hydrophobic interactions—between this compound and the amino acid residues of the AR's binding pocket. pnas.orgpnas.org This information is crucial for understanding the basis of its binding affinity and specificity compared to endogenous androgens like testosterone and dihydrotestosterone (DHT). nih.gov

While a crystal structure for this compound bound to the AR is not publicly available, numerous studies have successfully crystallized the AR LBD with other androgens. nih.govpnas.orgpnas.org These studies have revealed how even minor changes in a steroid's structure can significantly impact its binding mode and affinity for the receptor. nih.gov A high-resolution structure of the this compound-AR complex would be a critical asset for structure-based drug design, enabling the development of new molecules with tailored affinities and activities. nih.gov

The table below provides an example of the kind of crystallographic data that would be generated from such a study, based on published data for other AR-ligand complexes. nih.govpnas.org

Table 3: Hypothetical Crystallographic Data for this compound-AR LBD Complex
ParameterValue
PDB IDHypothetical
Resolution (Å)1.85
Space GroupP212121
Unit Cell Dimensions (Å)a=55.2, b=78.9, c=95.4
R-factor / R-free0.19 / 0.22
Key Interacting ResiduesN705, R752, T877

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Assemblies

Cryo-electron microscopy (Cryo-EM) is a revolutionary structural biology technique that allows for the determination of macromolecular structures at near-atomic resolution. nih.govfsu.edu Unlike X-ray crystallography, cryo-EM does not require the crystallization of the sample. Instead, the sample is rapidly frozen in a thin layer of vitreous ice, preserving the molecules in their native state. A transmission electron microscope then captures thousands of two-dimensional images of the individual particles, which are computationally combined to reconstruct a three-dimensional model. researchgate.net

Cryo-EM is particularly well-suited for studying large, flexible, and multi-component protein complexes that are difficult to crystallize. nih.govnih.gov In the context of this compound, cryo-EM could be used to visualize the entire androgen receptor transcriptional complex. This would include the full-length AR bound to this compound, associated with DNA, and complexed with various co-regulator proteins that are essential for its function in gene transcription. nih.govnih.gov

Recent advances have made cryo-EM a method of choice for determining the structures of steroid hormone receptor complexes. nih.govnih.gov A cryo-EM structure could reveal how the binding of this compound induces conformational changes in the full-length AR, facilitating its dimerization and interaction with coactivator proteins. nih.gov This would provide a more dynamic and complete picture of how this compound activates gene expression, complementing the high-resolution details of the binding pocket that would be obtained from crystallography. nih.govnih.gov

Below is a hypothetical data table summarizing potential findings from a cryo-EM study of the full AR-Hydroxystenozole complex.

Table 4: Hypothetical Cryo-EM Data for the AR-Hydroxystenozole Transcriptional Complex
ParameterValue
EMDB IDHypothetical
Resolution (Å)3.2
Particle Size (kDa)~300
SymmetryC2
Key Components IdentifiedAR Dimer, DNA Response Element, SRC-1 Coactivator
Major Conformational ChangeActivation Function 2 (AF-2) helix repositioning

Future Directions in Hydroxystenozole Academic Research

Development of Advanced Analytical Probes for In Vitro and Ex Vivo Studies

The development of sophisticated analytical probes is crucial for elucidating the mechanisms of action of chemical compounds. For a compound like Hydroxystenozole, future research could involve the creation of fluorescently tagged or radiolabeled analogs. These probes would be instrumental in in vitro studies using cell cultures and ex vivo analyses of tissue samples to visualize the compound's subcellular localization, binding kinetics, and interactions with cellular components. However, at present, there are no published studies detailing the development or application of such advanced analytical probes specifically for this compound.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of a compound's biological effects. nih.govresearchgate.net In the context of this compound, this would involve treating relevant cell or animal models with the compound and subsequently analyzing the global changes across these different molecular layers. Such an approach could uncover the full spectrum of signaling pathways and metabolic processes modulated by this compound, providing a deep mechanistic understanding. Currently, no multi-omics studies specifically focused on this compound have been published in academic literature.

Exploration of Novel Biological Targets and Off-Targets in Research Models

Identifying the full range of biological targets for a synthetic steroid is essential for understanding its complete pharmacological profile. While the primary targets of anabolic steroids are generally understood to be androgen receptors, the exploration of novel and "off-target" interactions is a key area of modern pharmacology to understand the full spectrum of a drug's effects and potential side effects. nih.gov Future research on this compound would ideally employ techniques such as affinity chromatography-mass spectrometry or computational docking simulations against a wide array of protein structures to identify previously unknown binding partners. This could reveal unexpected therapeutic potentials or mechanisms of adverse effects. As of now, dedicated research to uncover novel biological targets and off-targets of this compound is not available in the scientific literature.

Leveraging Synthetic Biology for Pathway Engineering Related to this compound Metabolism

Synthetic biology offers powerful tools for engineering metabolic pathways, which can be applied to study how a compound is metabolized. nih.govmdpi.comfrontiersin.org In the case of this compound, researchers could use synthetic biology to reconstruct its metabolic pathways in microbial or mammalian cell factories. This would involve expressing the human enzymes responsible for its breakdown in a controlled cellular environment. Such engineered systems would allow for a detailed investigation of the metabolic fate of this compound, identification of its metabolites, and understanding of the genetic and enzymatic factors influencing its clearance. This area of research remains unexplored for this compound.

Advancements in Computational Prediction and Experimental Validation Paradigms

Computational modeling is an increasingly vital component of drug discovery and development, allowing for the prediction of a compound's properties and biological activities. nih.govnih.gov For this compound, future computational studies could involve quantitative structure-activity relationship (QSAR) modeling to predict the biological activities of novel derivatives, or molecular dynamics simulations to understand its binding stability with target proteins. nih.govresearchgate.net These in silico predictions would then require experimental validation through in vitro and in vivo assays to confirm their accuracy. researchgate.net This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug research but has not yet been applied to this compound in a published academic setting.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for initial characterization of Hydroxystenozole’s physicochemical properties?

  • Use HPLC for purity assessment and LC-MS for structural elucidation. Validate findings with spectroscopic techniques (e.g., NMR, FTIR) to confirm functional groups and stereochemistry. For solubility and stability, employ pH-dependent solubility profiling and accelerated stability studies under controlled humidity/temperature .
  • Key parameters: LogP (partition coefficient), pKa, thermal stability via DSC/TGA, and crystallinity via XRD.

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

  • Prioritize dose-response curves with multiple cell lines (e.g., cancer, normal) to assess selectivity. Include positive/negative controls and validate assays using IC50/EC50 calculations . Address batch variability by replicating experiments across independent labs .
  • Critical considerations: Use ATP-based viability assays for cytotoxicity and SPR (surface plasmon resonance) for target-binding kinetics.

Q. What validation steps are essential for ensuring reproducibility in this compound’s bioanalytical data?

  • Implement ICH guidelines for method validation (accuracy, precision, linearity). Use internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for matrix effects. Perform inter-day/intra-day variability tests and document instrument calibration protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?

  • Conduct systematic meta-analyses of existing data using PRISMA frameworks. Apply pathway enrichment analysis (e.g., KEGG, GO) to identify context-dependent targets. Validate hypotheses via knockout/knockdown models (CRISPR, siRNA) and cross-reference with omics datasets (proteomics, transcriptomics) .
  • Example: If Study A reports apoptosis induction and Study B suggests autophagy, test both pathways under identical experimental conditions.

Q. What statistical methods are optimal for analyzing dose-dependent toxicity discrepancies in this compound studies?

  • Use mixed-effects models to account for inter-subject variability in animal/human data. Apply Bayesian hierarchical modeling to integrate conflicting results from small-sample studies. Visualize dose-response relationships with non-linear regression curves (e.g., Hill equation) .

Q. How can in silico modeling improve this compound’s target prediction and off-risk profiling?

  • Combine molecular docking (AutoDock, Glide) with MD simulations (GROMACS) to assess binding stability. Leverage QSAR models trained on PubChem/BindingDB datasets to predict ADMET properties. Cross-validate predictions with high-throughput screening (HTS) data .

Q. What experimental designs mitigate bias in this compound’s clinical trial data interpretation?

  • Adopt double-blinded, randomized controlled trials with pre-registered protocols (ClinicalTrials.gov ). Use adaptive trial designs for dose optimization and stratified randomization to balance covariates (age, comorbidities). Analyze endpoints with intent-to-treat (ITT) and per-protocol (PP) comparisons .

Q. How should longitudinal stability studies for this compound formulations be structured to meet regulatory standards?

  • Follow ICH Q1A-Q1E guidelines for real-time/accelerated stability testing. Monitor degradation products via forced degradation studies (acid/base, oxidative, photolytic). Use Arrhenius equation to extrapolate shelf-life and validate with LC-HRMS .

Methodological Frameworks

  • For contradictory data : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality .
  • For meta-analyses : Use MOOSE checklist to ensure transparency in data inclusion/exclusion .
  • For preclinical-to-clinical translation : Align with FDA’s Animal Rule when human trials are unethical/impractical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.